(1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine
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Overview
Description
(1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound featuring two furan rings and two methyl groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine typically involves the reaction of furan-2-carbaldehyde with a chiral diamine precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Furanones
Reduction: Tetrahydrofuran derivatives
Substitution: Halogenated or nitrated furan derivatives
Scientific Research Applications
(1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with molecular targets through its chiral centers and functional groups. The furan rings can participate in π-π interactions, while the diamine moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(furan-2-yl)cyclopropan-1-amine
- (1R,2R)-2-(furan-2-yl)cyclopropylmethanamine
Uniqueness
(1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine is unique due to its specific combination of chiral centers and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. Its dual furan rings and diamine structure make it particularly versatile for various applications in synthesis and research.
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
(1R,2R)-1,2-bis(furan-2-yl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C12H16N2O2/c1-13-11(9-5-3-7-15-9)12(14-2)10-6-4-8-16-10/h3-8,11-14H,1-2H3/t11-,12-/m0/s1 |
InChI Key |
BMAOZKKBIFTWKP-RYUDHWBXSA-N |
Isomeric SMILES |
CN[C@@H](C1=CC=CO1)[C@H](C2=CC=CO2)NC |
Canonical SMILES |
CNC(C1=CC=CO1)C(C2=CC=CO2)NC |
Origin of Product |
United States |
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